6'-ß-fluoro-homoaristeromycin
Description
Historical Context of Nucleoside Analogue Development for Antiviral Applications
The journey of nucleoside analogues as therapeutic agents began with the discovery of their potential to interfere with nucleic acid synthesis. Early modifications to the basic nucleoside structure laid the groundwork for the development of a vast arsenal (B13267) of antiviral drugs. nih.gov Over the years, more than 30 nucleoside and nucleotide analogues have been approved for treating viral, cancerous, parasitic, and other infectious diseases. nih.gov A pivotal moment in this evolution was the synthesis of Aristeromycin (B1667592) in 1966, a naturally occurring carbocyclic nucleoside later isolated from Streptomyces citricolor. nih.govnih.gov Aristeromycin demonstrated potent activity against a range of viruses, including measles, parainfluenza, and vaccinia virus. nih.gov This discovery spurred further research into carbocyclic nucleosides, leading to the development of clinically significant antiviral agents like Abacavir for HIV and Entecavir for hepatitis B. wikipedia.orgnih.gov
Evolution of Aristeromycin-Class Compounds: From Natural Products to Synthetic Derivatives
Aristeromycin and another naturally occurring carbocyclic nucleoside, Neplanocin A, have been central to the development of this class of antivirals due to their significant antiviral and antitumor activities. researchgate.netmdpi.com However, the therapeutic utility of these natural products has been hampered by their cytotoxicity. nih.govnih.gov This limitation prompted medicinal chemists to synthesize a multitude of derivatives with the goal of enhancing antiviral potency while reducing toxicity. These modifications have targeted various parts of the molecule, including the nucleobase and the carbocyclic ring. nih.govresearchgate.net The introduction of fluorine atoms, for instance, has been a particularly fruitful strategy, leading to compounds with enhanced biological activity. nih.govnih.govacs.org
Rationale for the Design of Homoaristeromycin Analogues: Strategies to Overcome Limitations of Parent Compounds
A key challenge in the development of Aristeromycin-based antivirals has been their propensity for 5'-phosphorylation by cellular kinases, a metabolic step often linked to their cytotoxic effects. nih.govsnu.ac.kr To address this, researchers have explored various strategies, including the design of homoaristeromycin analogues.
Addressing Cellular Kinase Phosphorylation Issues of Precursors
The therapeutic efficacy of many nucleoside analogues is contingent on their intracellular phosphorylation to the active triphosphate form. pharmgkb.orgnovocib.comresearchgate.net This multi-step process is catalyzed by cellular kinases. nih.govnih.gov However, this same phosphorylation can lead to toxicity if the resulting nucleotide analogues interfere with normal cellular processes. nih.govmdpi.com The design of homoaristeromycin analogues, which feature a one-carbon extension of the C-5' hydroxymethyl side chain, aims to circumvent this issue. snu.ac.krauburn.edu This structural modification is intended to displace the hydroxyl group from the active site of the kinases responsible for the initial phosphorylation step, thereby reducing the formation of toxic metabolites. mdpi.comauburn.edu
Modulation of Specificity and Selectivity via Structural Modification
Structural modifications are a powerful tool for fine-tuning the specificity and selectivity of nucleoside analogues. pharmgkb.orgnih.gov By altering the chemical structure, it is possible to enhance the compound's affinity for viral enzymes over their host cell counterparts, leading to a better therapeutic window. In the case of Aristeromycin analogues, modifications have been designed to target both viral RNA-dependent RNA polymerase (RdRp) and the host cell enzyme S-adenosyl-L-homocysteine (SAH) hydrolase. nih.govacs.org The latter is a crucial enzyme for many biological methylation reactions, including the capping of viral mRNA. mdpi.com The introduction of a fluorine atom at the 6'-position of the carbocyclic ring has been shown to enhance the inhibition of SAH hydrolase and increase antiviral activity against various RNA viruses. nih.govnih.govacs.org
The development of 6'-ß-fluoro-homoaristeromycin exemplifies this rational design approach. This compound was specifically engineered to retain potent inhibitory activity against SAH hydrolase while preventing the 5'-phosphorylation that contributes to the cytotoxicity of its parent compounds. nih.govnih.gov Research has shown that this compound is a potent inhibitor of Chikungunya virus (CHIKV) replication. nih.govresearchgate.netnih.gov Interestingly, its antiviral activity appears to be independent of SAH hydrolase inhibition, suggesting a direct effect on a viral protein, specifically the nonstructural protein 1 (nsP1). nih.govasm.orgasm.org
Research Findings on this compound
Detailed studies have provided valuable insights into the antiviral activity and mechanism of action of this compound.
| Compound Name | Antiviral Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Target | Reference |
| This compound | 0.12 µM (CHIKV) | > 250 µM | CHIKV nsP1 | nih.govnih.govresearchgate.net |
| Aristeromycin | Potent against various RNA viruses | Significant | SAH Hydrolase | nih.govnih.gov |
| 6',6'-Difluoroaristeromycin | Potent against MERS-CoV | Substantial | SAH Hydrolase, potentially RdRp | nih.govbiorxiv.org |
Interactive Data Table: Antiviral Profile of Selected Aristeromycin Analogues (This is a simplified representation. For detailed data, please refer to the cited literature.)
The potent and specific antiviral activity of this compound against Chikungunya virus, coupled with its low cytotoxicity, makes it a promising lead compound for the development of new anti-alphavirus therapies. nih.govresearchgate.net Further research into its mechanism of action and the development of related analogues could pave the way for novel treatments for this and other emerging viral diseases.
Properties
Molecular Formula |
C12H16FN5O3 |
|---|---|
Molecular Weight |
297.2904 |
IUPAC Name |
(1R,2S,3S,4R,5R)-3-(6-Amino-9H-purin-9-yl)-4-fluoro-5-(2-hydroxyethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C12H16FN5O3/c13-6-5(1-2-19)9(20)10(21)8(6)18-4-17-7-11(14)15-3-16-12(7)18/h3-6,8-10,19-21H,1-2H2,(H2,14,15,16)/t5-,6+,8+,9+,10-/m0/s1 |
InChI Key |
BHBYBYPYUGVDDF-LUTUWXHWSA-N |
SMILES |
O[C@H]1[C@@H](O)[C@H](N2C=NC3=C(N)N=CN=C23)[C@H](F)[C@@H]1CCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6'-ß-fluoro-homoaristeromycin |
Origin of Product |
United States |
Synthetic Methodologies for 6 ß Fluoro Homoaristeromycin and Its Analogues
Asymmetric Total Synthesis of 6'-ß-fluoro-homoaristeromycin
The asymmetric total synthesis of this compound has been achieved through a multi-step process that utilizes chiral starting materials and key stereoselective reactions. nih.govresearchgate.net
The synthesis of enantiomerically pure 6'-fluorinated-5'-homoaristeromycin analogues commences from readily available chiral precursors. nih.gov D-ribose is a common starting material, which is converted over several steps into a key intermediate, D-cyclopentenone. nih.govacs.org This conversion involves a ring-closing metathesis (RCM) reaction. nih.gov The use of these chiral building blocks ensures the correct stereochemistry in the final product.
A retrosynthetic analysis of the target nucleoside reveals that it can be derived from an amino intermediate, which in turn is synthesized from a 6-fluoroketone. nih.gov This fluoroketone is obtained from a key cyclopentanone (B42830) intermediate, which is itself derived from D-cyclopentenone. nih.govresearchgate.net
Two pivotal reactions in the synthesis are the Michael reaction and stereoselective electrophilic fluorination. nih.govresearchgate.net
The Michael reaction is employed to introduce a vinyl group to the D-cyclopentenone intermediate. nih.gov This 1,4-conjugate addition is crucial for constructing the carbocyclic ring with the desired substitution pattern. acs.org
Stereoselective electrophilic fluorination is a critical step to install the fluorine atom at the 6'-position with the correct ß-stereochemistry. nih.govnih.gov This is typically achieved by converting the ketone intermediate into a silyl (B83357) enol ether, which is then treated with an electrophilic fluorinating agent, such as Selectfluor. nih.govacs.org This reaction preferentially forms the desired 6'-ß-fluoro isomer. acs.org
Once the fluorinated carbocyclic core is synthesized, the purine (B94841) base is constructed onto the amino intermediate. nih.govnih.gov A linear purine base build-up approach is a common strategy. nih.gov This involves a series of reactions to assemble the purine ring system step-by-step onto the cyclopentylamine (B150401) scaffold. nih.gov The process typically starts with the reaction of the amino group with a pyrimidine (B1678525) derivative, followed by cyclization to form the imidazole (B134444) ring, thus completing the purine structure. nih.gov
Synthesis of Related Fluoro-Substituted Carbocyclic Adenosine (B11128) Analogues
The synthetic strategies developed for this compound have been adapted to produce a variety of related fluoro-substituted carbocyclic adenosine analogues.
The synthesis of both 6'-α- and 6'-ß-fluoroaristeromycin stereoisomers has been reported. acs.org The stereoselectivity of the electrophilic fluorination step can be controlled to yield either the α- or ß-isomer, although the ß-isomer is often the major product. acs.org The separation of these stereoisomers can be achieved through chromatographic techniques. The synthesis of optically pure (-)-6′-β-fluoro-aristeromycin has been accomplished via stereoselective electrophilic fluorination followed by a purine base build-up approach. nih.gov
| Compound | Key Synthetic Features |
| (-)-6'-ß-Fluoro-aristeromycin | Synthesized via stereoselective electrophilic fluorination and a purine base build-up approach. nih.gov |
| 6'-α-Fluoroaristeromycin | Produced as a minor isomer during electrophilic fluorination. acs.org |
In addition to monofluorinated analogues, 6',6'-difluoroaristeromycin derivatives have also been synthesized. acs.orgnih.gov The introduction of a second fluorine atom at the 6'-position can further modulate the biological activity of the compound. nih.gov The synthesis of these difluoro-analogues also relies on electrophilic fluorination strategies. researchgate.net
Homologation Strategies at the 5'-Position for Structural Diversity
The synthesis of this compound and its analogues employs a key one-carbon homologation at the 5'-position. nih.govnih.gov This strategic modification is designed to create structural diversity with the specific goal of mitigating the cytotoxicity observed in parent aristeromycin (B1667592) compounds. nih.govnih.gov The cytotoxicity of compounds like aristeromycin and its 6'-fluorinated analogues is often attributed to their phosphorylation at the 5'-position by cellular kinases. nih.govnih.gov By extending the carbon chain at this position, the resulting homoaristeromycin derivatives are designed to be poor substrates for these kinases, thereby preventing the formation of the toxic 5'-phosphorylated species while aiming to retain the desired biological activity against targets like S-adenosyl-l-homocysteine (SAH) hydrolase. nih.govnih.govresearchgate.net
The synthetic route to enantiomerically pure 6'-fluorinated-5'-homoaristeromycin analogues is a multi-step process. nih.govresearchgate.net A crucial step in this pathway is the stereoselective electrophilic fluorination of a silyl enol ether intermediate using Selectfluor as the fluorine source. nih.govnih.govresearchgate.net This reaction introduces the fluorine atom at the 6'-position with the desired ß-stereochemistry. Following fluorination, a linear purine base build-up approach is utilized to construct the final nucleoside analogue. nih.govnih.govresearchgate.net This methodical synthesis allows for the creation of a diverse range of analogues by modifying the purine base, as seen in the synthesis of various adenosine and N6-methyladenosine derivatives. nih.gov
The effectiveness of this homologation strategy is demonstrated by the retained potent inhibitory activity against SAH hydrolase, comparable to the non-homologated parent compounds. nih.gov For instance, this compound (referred to as compound 3a in some studies) and its parent compound, 6'-ß-fluoroaristeromycin (compound 2a), exhibit very similar IC50 values for SAH hydrolase inhibition. nih.gov
Table 1: Inhibitory Activity of Selected Compounds against SAH Hydrolase
| Compound | Description | IC50 (µM) |
|---|---|---|
| This compound (3a) | Adenosine analogue with 5'-homologation | 0.36 nih.gov |
| 6'-ß-fluoro-N6-methyladenosine homoaristeromycin (3b) | N6-methyladenosine analogue with 5'-homologation | 0.37 nih.gov |
| 6'-ß-fluoroaristeromycin (2a) | Parent adenosine analogue without homologation | 0.37 acs.org |
| Aristeromycin (1) | Unsubstituted parent compound | 1.32 acs.org |
| 6'-α-fluoroaristeromycin (2b) | Stereoisomer of 2a | 9.70 acs.org |
This table presents data from referenced research findings to illustrate the impact of homologation and other structural modifications on SAH hydrolase inhibition.
Chemical Characterization Techniques for Stereochemical Elucidation
The definitive assignment of the structure and, critically, the stereochemistry of this compound and its precursors relies on a combination of advanced analytical techniques. researchgate.net X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal methods employed for this purpose. nih.govresearchgate.netacs.org
X-ray crystallography provides unambiguous, three-dimensional structural information, confirming the absolute configuration of chiral centers within the molecule. acs.orgebi.ac.uk For related fluorinated carbocyclic nucleosides, X-ray analysis has been essential in confirming the stereochemistry of key intermediates and final products, ensuring that the synthetic steps proceeded with the intended stereoselectivity. researchgate.netacs.org This technique was used to confirm the structures of related aristeromycin analogues, providing a solid foundation for understanding the structure-activity relationships. acs.org
NMR spectroscopy is extensively used throughout the synthetic process to characterize intermediates and the final compounds. nih.govacs.org Proton (1H) and Carbon-13 (13C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule. nih.gov For fluorinated compounds, 19F NMR is also a critical tool. acs.org Specific NMR data, such as chemical shifts, peak multiplicities (singlet, doublet, triplet, etc.), and coupling constants, are used to deduce the connectivity of atoms and the relative stereochemistry of substituents on the carbocyclic ring. nih.gov High-field NMR spectrometers are often utilized to resolve complex spectra and obtain precise data for structural assignment. nih.gov
Biochemical and Molecular Mechanism of Action Studies
Investigation of Host Enzyme Modulation
6'-ß-fluoro-homoaristeromycin (FHA) is a carbocyclic adenosine (B11128) analogue originally designed as an inhibitor of the host enzyme S-adenosylhomocysteine (SAH) hydrolase. asm.orgexlibrisgroup.comasm.org This enzyme is crucial for the hydrolysis of S-adenosylhomocysteine (SAH), a byproduct of S-adenosylmethionine (SAM)-dependent methylation reactions. asm.org FHA has demonstrated potent inhibitory activity against SAH hydrolase. nih.gov In enzymatic assays, this compound exhibited an IC₅₀ value of 0.36 µM against SAH hydrolase. nih.gov For comparison, a similar but distinct compound, (+/-)-6' beta-Fluoroaristeromycin, was found to be a potent competitive inhibitor of purified SAH hydrolase from murine L929 cells, with a Ki value of 3.1 nM. nih.gov
While FHA is a potent inhibitor of this host enzyme, further studies revealed that its antiviral activity against alphaviruses like Chikungunya virus (CHIKV) is not primarily due to this mechanism. nih.govnih.gov Evidence for this includes the fact that another compound with similar SAH hydrolase inhibitory activity (IC₅₀ = 0.37 µM) did not display anti-CHIKV activity. nih.gov This discrepancy suggested that other factors beyond SAH hydrolase inhibition are central to the compound's antiviral effect. nih.gov Research now indicates that the primary antiviral action of FHA is through the direct targeting of a viral protein, rather than an indirect effect via host SAH hydrolase modulation. exlibrisgroup.comnih.govnih.gov
| Compound | Enzyme Source | Inhibition Metric | Value |
|---|---|---|---|
| This compound (3a) | Not Specified | IC₅₀ | 0.36 µM |
| (+/-)-6' beta-Fluoroaristeromycin | Murine L929 Cells | Ki | 3.1 nM |
The inhibition of SAH hydrolase by any agent typically leads to the intracellular accumulation of its substrate, S-adenosylhomocysteine (SAH). asm.org SAH is a known product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. nih.govnih.gov Consequently, an increase in cellular SAH levels can indirectly interfere with essential methylation reactions, including the methylation of viral RNA caps, by feedback inhibition. asm.orgnih.gov This disruption of the cellular methylation status, often measured by the SAM/SAH ratio, is a common antiviral strategy for SAH hydrolase inhibitors. researchgate.net Elevated SAH levels can lead to the hypomethylation of DNA and other molecules, altering gene expression and cellular functions. nih.gov
Although this compound was designed to function via this pathway, its potent antiviral activity against alphaviruses is not primarily attributed to the indirect effects of SAH accumulation. nih.govnih.gov Studies have demonstrated a direct-acting antiviral mechanism that supersedes the effects of host enzyme modulation.
Identification and Validation of Viral Target: Alphavirus Nonstructural Protein 1 (nsP1)
The alphavirus nsP1 protein is a bifunctional enzyme that possesses both methyltransferase (MTase) and guanylyltransferase (GTase) activities, which are essential for forming the cap structure at the 5' end of the viral RNA. nih.govnih.govbiorxiv.org Biochemical assays have confirmed that FHA and related compounds directly inhibit the MTase activity of nsP1. exlibrisgroup.comnih.govnih.gov This inhibition disrupts the viral RNA capping process, which is a critical step for viral replication and protein translation. asm.org The direct targeting of the viral MTase activity explains the potent, nanomolar efficacy of FHA against viruses like CHIKV and Semliki Forest virus (SFV). asm.orgnih.gov
While nsP1 possesses both MTase and GTase functions, studies on the mechanism of FHA and its analogues indicate a specific inhibition of the MTase activity. asm.org Enzymatic assays focusing on the related compound FHNA demonstrated that while its metabolite directly inhibited the MTase function of purified SFV nsP1, it did not affect the GTase activity. asm.org This contrasts with other classes of nsP1 inhibitors, such as the CHVB series, which have been shown to strongly inhibit both MTase and GTase activities. asm.orgnih.gov The distinct mode of action for the FHA/FHNA series highlights its specific interference with the methyl-transfer step of the viral capping process. nih.govasm.org
The direct engagement and inhibition of the nsP1 MTase are not carried out by this compound itself but rather by a metabolite. nih.gov Enzymatic assays using purified wild-type SFV nsP1 revealed that an oxidized, 3'-keto form of the related compound FHNA is the active molecule that directly inhibits the MTase activity. asm.orgexlibrisgroup.comnih.govuniversiteitleiden.nl This suggests that FHA likely undergoes a similar intracellular conversion to its 3'-keto form, which then acts as the direct inhibitor of the viral capping enzyme. exlibrisgroup.comnih.gov A mutant nsP1 protein was found to be insensitive to this oxidized metabolite, further confirming that the compound's antiviral action is mediated through this specific molecular interaction. nih.govuniversiteitleiden.nl
Mechanistic Insights into nsP1 Interaction
Studies into the biochemical and molecular mechanisms of this compound (FHA) have revealed that its potent antiviral activity, particularly against alphaviruses like Chikungunya virus (CHIKV) and Semliki Forest virus (SFV), stems from its direct interaction with the viral nonstructural protein 1 (nsP1). nih.govnih.gov While initially designed as an inhibitor of the host enzyme S-adenosylhomocysteine (SAH) hydrolase, subsequent research has demonstrated that its primary antiviral effect is not through this indirect mechanism but by directly targeting the enzymatic functions of nsP1. nih.govnih.govnih.gov This interaction disrupts critical viral processes that occur after the virus has entered the host cell. nih.govnih.gov
Interference with Viral RNA Capping Process
The nsP1 protein of alphaviruses is a multifunctional enzyme that plays an essential role in the viral RNA capping process. nih.govnih.gov This process involves the modification of the 5' end of the nascent viral RNA with a cap structure, which is crucial for RNA stability, efficient translation into viral proteins, and evasion of the host's innate immune system. nih.gov A key function of nsP1 in this process is its methyltransferase (MTase) activity, which catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the RNA cap. asm.org
Research indicates that this compound directly inhibits the MTase activity of nsP1. nih.govnih.gov Enzymatic assays using purified SFV nsP1 confirmed that compounds in the same class as FHA directly inhibit this MTase function. nih.gov By targeting this enzymatic activity, this compound effectively halts the viral mRNA capping process, leading to the potent inhibition of viral replication. nih.govasm.org This direct action on the viral protein makes it a highly selective inhibitor of alphavirus replication. nih.govnih.gov
Molecular Docking and Structural Analysis of Binding Pockets (e.g., SAM-binding site, RAMBO domain)
Molecular docking studies have provided significant insights into how this compound interacts with the CHIKV nsP1 protein structure. nih.govnih.gov The nsP1 protein assembles into a dodecameric ring, and within this structure, two key druggable pockets have been identified. nih.gov One is the main binding pocket which contains the binding site for the methyl donor S-adenosylmethionine (SAM). nih.gov The second is a distinct, secondary binding pocket located in the Ring-Aperture Membrane-Binding and Oligomerization (RAMBO) domain. nih.govnih.gov
Unlike other classes of nsP1 inhibitors that function by competing with SAM at its binding site, molecular docking predicts that this compound and its analogues (the FHNA series) preferentially bind to the secondary pocket within the RAMBO domain. nih.govnih.gov This binding is hypothesized to interfere with other crucial functions of nsP1, such as its association with the host cell membrane and the proper oligomerization of nsP1 protomers into the functional ring structure. nih.govnih.gov The analysis suggests that compounds of the FHNA series form hydrogen bonds with residues near glycine-230 (G230), a residue that has been implicated in resistance to these compounds. nih.gov
| Compound Series | Predicted Binding Site in nsP1 | Potential Mechanism of Action |
|---|---|---|
| FHNA Series (incl. This compound) | Pocket 2 in the RAMBO domain | Interference with membrane binding and/or oligomerization of nsP1 |
| MADTP Series | SAM-binding site | Competitive or noncompetitive inhibition of MTase activity |
| CHVB Series | SAM-binding site | Inhibition of MTase and GTase activities |
This table summarizes the predicted binding sites for different classes of nsP1 inhibitors based on molecular docking studies. nih.gov
Impact on Post-Entry Steps of Viral Replication
The mechanism of action of this compound is targeted at the stages of the viral life cycle that occur after the virus has entered the host cell. nih.govnih.gov By inhibiting the nsP1-mediated RNA capping, the compound directly impedes the replication of the viral genome and the synthesis of viral proteins, which are quintessential post-entry processes. nih.govnih.gov
Compelling evidence for this mechanism comes from viral resistance studies. When Chikungunya virus was cultured in the presence of a related compound, resistant mutants emerged. nih.gov Genetic sequencing of these resistant viruses revealed specific amino acid substitutions in the nsP1 protein, namely G230R and K299E. nih.govnih.gov The presence of resistance-conferring mutations within nsP1 provides strong validation that it is the direct target of this class of compounds and confirms that their inhibitory action occurs during the viral replication phase inside the cell. nih.gov
| Compound | Virus | Antiviral Activity (EC₅₀) | Identified Resistance Mutations in nsP1 |
|---|---|---|---|
| This compound (FHA) | Chikungunya Virus (CHIKV) | 0.12 µM | G230R and K299E (confer resistance) |
| 6'-fluoro-homoneplanocin A (FHNA) | Chikungunya Virus (CHIKV) | Nanomolar range |
This table presents the potent antiviral activity of this compound and the key resistance mutations identified in the viral nsP1 protein. nih.govnih.gov
Preclinical Efficacy and Selectivity Profiling
In Vitro Antiviral Activity in Cell Culture Models
Studies utilizing cell culture-based infection models have been instrumental in delineating the antiviral profile of 6'-ß-fluoro-homoaristeromycin. These in vitro assays have established its potency and spectrum of activity against specific viral pathogens.
This compound has demonstrated potent inhibitory activity against Chikungunya virus (CHIKV) replication. nih.govnih.govnih.govnih.gov In cytopathic effect (CPE) reduction assays using VeroE6 cells, the compound exhibited a 50% effective concentration (EC50) of 0.12 μM. nih.govnih.gov This potent activity is noteworthy as the compound showed no discernible cytotoxicity at concentrations up to 250 μM, resulting in a high selectivity index (SI) of over 2083. nih.gov This indicates a significant therapeutic window in preclinical models. The compound is reported to impede postentry steps in the CHIKV replication cycle. nih.govnih.gov
The antiviral activity of this compound extends to other members of the Alphavirus genus, though with a degree of specificity. It has shown potent activity against Semliki Forest Virus (SFV), with EC50 values in the nanomolar range. nih.govnih.gov However, the compound did not confer protection against infection with Sindbis Virus (SINV), which is a more distantly related alphavirus. nih.gov This suggests that the antiviral effect of this compound is specific to a subset of alphaviruses. nih.govnih.gov
The primary method for assessing the in vitro efficacy of this compound has been the cytopathic effect (CPE) reduction assay. nih.govnih.gov CPE is the structural changes in host cells that are caused by viral invasion. The ability of the compound to inhibit CPE is a direct measure of its capacity to protect cells from virus-induced damage and death. creative-diagnostics.com A significant reduction in CPE correlates with a decrease in viral replication and viral load. The potent EC50 values observed for CHIKV and SFV in these assays indicate a substantial reduction in viral activity and preservation of cell viability. nih.govnih.gov
Specificity Assessment Against Non-Target Viruses
A crucial aspect of preclinical profiling is determining the specificity of an antiviral compound. Research has shown that the antiviral action of this compound is highly specific to certain alphaviruses.
The antiviral effect of this compound has been found to be specific for CHIKV and some other alphaviruses. nih.govnih.gov Notably, homologated analogues in the same series, including this compound, did not show inhibitory activity against other RNA viruses such as Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), Middle East Respiratory Syndrome Coronavirus (MERS-CoV), and Zika Virus (ZIKV). nih.govnih.govkorea.ac.kr This highlights a narrow and targeted spectrum of activity.
In comparative studies, this compound displayed a distinct antiviral profile when compared to related compounds. The parent compound, Aristeromycin (B1667592), while having anti-CHIKV effects, is limited by its high cytotoxicity. mdpi.com In contrast, this compound demonstrates potent anti-CHIKV activity without noticeable cytotoxicity up to high concentrations. nih.govnih.gov
Furthermore, the non-homologated counterpart, regular 6'-ß-fluoro-aristeromycin, was found to be inactive against CHIKV. nih.gov Another related analogue, 6,6'-difluoro-aristeromycin, exhibited broad-spectrum antiviral activity against several RNA viruses, including MERS-CoV, SARS-CoV, ZIKV, and CHIKV. nih.gov However, the corresponding one-carbon homologated version of this compound did not show any antiviral activity, further underscoring that the potent and specific anti-CHIKV activity of this compound is not solely dependent on the general structural class of carbocyclic nucleosides. nih.gov
Antiviral Activity of this compound and Related Compounds
Pharmacological Studies in In Vivo Animal Models (e.g., Chikungunya Virus-Infected Mouse Models)
Extensive searches of publicly available scientific literature did not yield specific data regarding the in vivo pharmacological studies of this compound in animal models of Chikungunya virus (CHIKV) infection. While the compound has been identified as a potent inhibitor of CHIKV replication in vitro, detailed preclinical evaluations in animal models have not been reported in the available literature. nih.govsemanticscholar.orgnih.govnih.govasm.org The high potency and selectivity of this novel alphavirus mRNA capping inhibitor have led to recommendations for its further preclinical investigation. nih.gov
Impact on Viral Replication and Spread in Animal Tissues
There is currently no publicly available data from in vivo studies to detail the impact of this compound on viral replication and spread in the tissues of animal models infected with the Chikungunya virus. Research has primarily focused on its in vitro activity, where it has demonstrated potent inhibition of the virus in cell culture-based infection models. semanticscholar.orgnih.gov
Pharmacodynamic Markers in Preclinical Models
Information regarding the assessment of pharmacodynamic markers for this compound in preclinical animal models is not available in the reviewed scientific literature. Such studies would be crucial to understand the compound's effects on the host and the virus in vivo and to establish a dose-response relationship. While its mechanism of action is believed to involve the direct targeting of the viral nonstructural protein 1 (nsP1), the downstream effects and corresponding biomarkers in an in vivo setting have not been documented. nih.gov
Structure Activity Relationship Sar Studies and Rational Design
Influence of Fluorine Substitution at the 6'-Position
The introduction of fluorine into the carbocyclic sugar moiety of homoaristeromycin analogues has a profound impact on their biological activity. The position and stereochemistry of the fluorine atom are critical determinants of the compound's inhibitory potential.
Research into 6'-fluorinated aristeromycin (B1667592) and its homologated derivatives has demonstrated a clear stereochemical preference for the ß-configuration. The synthesis and biological evaluation of these compounds have largely focused on the 6'-ß-fluoro diastereomer, which consistently shows superior activity. The 6'-ß-fluoro-homoaristeromycin analogue with an adenosine (B11128) base proved to be the most potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase among the synthesized compounds in one study. This stereospecificity suggests that the orientation of the fluorine atom in the ß-position is crucial for optimal interaction with the target enzyme's active site.
Studies comparing mono- and di-fluorinated analogues at the 6'-position reveal that mono-fluorination is generally more favorable for potency against SAH hydrolase. The 6'-ß-fluoroadenosine analogue (a mono-fluorinated compound) was found to be 5.6 times more potent as an SAH hydrolase inhibitor than its corresponding 6,6'-difluoro-adenosine counterpart. This suggests that the addition of a second fluorine atom may introduce unfavorable steric or electronic effects that hinder the binding of the inhibitor to the enzyme.
| Compound | Fluorination Pattern | IC₅₀ (µM) |
|---|---|---|
| This compound (Adenosine base) | Mono-fluorinated | 0.36 |
| 6,6'-difluoro-homoaristeromycin (Adenosine base) | Di-fluorinated | 2.03 |
Significance of the 5'-Homologation on Biological Profile
A key innovation in the design of this compound is the one-carbon homologation at the 5'-position. This structural modification was strategically implemented to address the significant cytotoxicity associated with parent compounds like aristeromycin and other 6'-fluorinated-aristeromycin analogues.
The cytotoxicity of many nucleoside analogues, including aristeromycin, is often attributed to their phosphorylation at the 5'-hydroxyl group by cellular kinases. This phosphorylation can lead to the formation of metabolites that interfere with essential cellular processes. The design of 5'-homologated analogues was a deliberate strategy to prevent this metabolic activation. By extending the carbon chain, the 5'-hydroxyl group is displaced from the normal phosphate-transfer zone within the active site of cellular kinases, effectively preventing phosphorylation. This modification successfully reduces the cytotoxicity of the compound; this compound showed no noticeable cytotoxicity at concentrations up to 250 μM.
The 5'-homologation not only reduces cytotoxicity but also enhances target specificity. While the parent non-homologated compounds are active against a range of RNA viruses, including MERS-CoV and SARS-CoV, the antiviral activity of this compound is highly specific to Chikungunya virus (CHIKV) and some other alphaviruses. This suggests that its antiviral activity is not solely dependent on the inhibition of the host enzyme SAH hydrolase. Further research has revealed that this compound acts as a potent inhibitor of CHIKV replication by directly targeting the viral nonstructural protein 1 (nsP1), which is involved in viral RNA capping. This dual-action mechanism, combining inhibition of a host enzyme with direct targeting of a viral protein, contributes to its high potency and selectivity.
Modifications of the Purine (B94841) Nucleobase and Their Effect on Activity
The identity of the purine nucleobase is a critical determinant of the biological activity of this compound analogues. SAR studies have shown that even minor changes to the purine ring can dramatically alter the compound's inhibitory profile and antiviral efficacy.
| Compound | Purine Base | SAH Hydrolase IC₅₀ (µM) | Anti-CHIKV EC₅₀ (µM) |
|---|---|---|---|
| Analogue 3a | Adenine (B156593) | 0.36 | 0.12 |
| Analogue 3b | N⁶-methyladenine | 0.37 | >250 (inactive) |
| Analogue 3c | Hypoxanthine (Inosine) | >100 (inactive) | Not Determined |
Adenosine vs. N6-Methyladenosine Analogues
SAR studies on the homoaristeromycin scaffold revealed critical insights when comparing the adenosine analogue (this compound) with its N6-methyladenosine counterpart. While both compounds demonstrated nearly identical and potent inhibitory activity against SAH hydrolase, their antiviral profiles diverged significantly.
Specifically, this compound (analogue 3a ) showed potent activity against Chikungunya virus (CHIKV), with a 50% effective concentration (EC50) of 0.12 µM. nih.govnih.gov In stark contrast, the N6-methyladenosine analogue (3b ) was devoid of any anti-CHIKV activity. nih.govnih.gov This finding was crucial as it indicated that the potent inhibition of SAH hydrolase, with IC50 values of 0.36 µM and 0.37 µM for 3a and 3b respectively, was not the sole determinant of the anti-CHIKV effect. nih.govnih.gov The methylation at the N6 position of the adenine base completely abrogated the specific antiviral activity against CHIKV, suggesting that the N6-amino group is essential for a different mechanism of action or interaction with a different target responsible for the antiviral effect. nih.gov
A similar trend was observed for the 6,6'-difluoro-homoaristeromycin series, where the adenosine analogue (3d ) and its N6-methyladenosine counterpart (3e ) both inhibited SAH hydrolase, but neither showed antiviral activity. nih.gov This further decoupled SAH hydrolase inhibition from specific anti-CHIKV activity and highlighted the subtle but critical role of the purine base substitutions. nih.gov
Table 1: SAR of Adenosine vs. N6-Methyladenosine Homoaristeromycin Analogues
| Compound | Purine Base | SAH Hydrolase IC50 (µM) | Anti-CHIKV EC50 (µM) |
|---|---|---|---|
| 3a (this compound) | Adenosine | 0.36 | 0.12 |
| 3b | N6-Methyladenosine | 0.37 | >250 |
| 3d | Adenosine (6,6'-difluoro) | 2.0 | >250 |
| 3e | N6-Methyladenosine (6,6'-difluoro) | 2.5 | >250 |
Data sourced from scientific studies. nih.gov
Inosine (B1671953) and Other Purine Derivatives
To further probe the importance of the adenine base, an inosine analogue of this compound was synthesized. Inosine is structurally similar to adenosine but features a carbonyl group at the C6 position instead of an amino group. The results were definitive: the inosine derivative (3c ) exhibited no inhibitory activity against SAH hydrolase at concentrations up to 100 µM. nih.gov
Comparative SAR Analysis with Aristeromycin and Neplanocin A Scaffolds
The structural and biological properties of this compound are best understood when compared to related carbocyclic nucleosides built on the Aristeromycin and Neplanocin A scaffolds.
The parent Aristeromycin scaffold, which has a saturated cyclopentane (B165970) ring, provides the most direct comparison. The key modification in this compound is the one-carbon homologation at the 5'-position. When comparing this compound with its direct non-homologated parent, 6'-ß-fluoro-aristeromycin, a striking difference in antiviral activity is observed. While both compounds inhibit SAH hydrolase with nearly identical potency (IC50 values of 0.36 µM and 0.37 µM, respectively), the non-homologated 6'-ß-fluoro-aristeromycin is inactive against CHIKV. nih.govacs.org This demonstrates that the homologation, while having no impact on SAH hydrolase inhibition, is absolutely critical for the specific anti-CHIKV activity. nih.gov This shift in biological activity profile suggests that the homologation either enables the molecule to interact with a new target or prevents a negative interaction that occurs with the parent compound.
Further research identified 6'-fluoro-homoneplanocin A (FHNA) as another potent inhibitor of CHIKV, discovered alongside this compound (FHA). asm.orgnih.gov The Neplanocin A scaffold is characterized by an unsaturated cyclopentene (B43876) ring, which introduces conformational rigidity compared to the more flexible cyclopentane ring of Aristeromycin. Despite this structural difference in the carbocyclic ring, both FHA and FHNA displayed potent anti-CHIKV activity. asm.orgnih.gov Subsequent studies revealed that the primary antiviral target for both compounds is not the host enzyme SAH hydrolase, but rather the viral nonstructural protein 1 (nsP1), a key enzyme in the viral RNA capping process. asm.org This discovery recontextualized the initial rational design. While the design successfully reduced cytotoxicity, the potent antiviral activity stemmed from an unexpected direct interaction with a viral protein. asm.org The comparative analysis shows that the combination of 6'-ß-fluorination and 5'-homologation on two different carbocyclic scaffolds (Aristeromycin and Neplanocin A) yields compounds that effectively target the same viral enzyme, nsP1. asm.org
Table 2: Comparative Activity of Aristeromycin and Neplanocin A Analogues
| Compound | Scaffold | Key Modifications | Primary Antiviral Target | Potent Anti-CHIKV Activity |
|---|---|---|---|---|
| 6'-ß-fluoro-aristeromycin | Aristeromycin | 6'-ß-Fluoro | SAH Hydrolase | No |
| This compound (FHA) | Aristeromycin | 6'-ß-Fluoro, 5'-Homologated | CHIKV nsP1 | Yes |
| 6'-fluoro-homoneplanocin A (FHNA) | Neplanocin A | 6'-Fluoro, 5'-Homologated | CHIKV nsP1 | Yes |
Mechanisms of Viral Resistance and Mutational Analysis
Selection of Drug-Resistant Viral Strains in Cell Culture
To identify the viral target of 6'-ß-fluoro-homoaristeromycin and its related compounds, researchers have selected for escape mutants by passaging Chikungunya virus in cell culture in the presence of the antiviral agent. asm.orgnih.gov This process involves exposing the virus to gradually increasing concentrations of the compound over multiple passages. This method allows for the selection and proliferation of viral variants that have acquired mutations conferring a survival advantage in the presence of the drug. asm.org A five-step resistance selection protocol has been successfully used to identify compound-resistant variants from a mixed viral population, which are then analyzed through sequencing to identify the specific mutations responsible for resistance. asm.org
Identification of Resistance-Conferring Mutations in Viral nsP1
Through the selection of resistant mutants and subsequent genetic analysis, mutations conferring resistance to both this compound (FHA) and 6'-fluoro-homoneplanocin A (FHNA) were mapped to the viral nonstructural protein 1 (nsP1). asm.orgasm.orgexlibrisgroup.com The nsP1 protein of alphaviruses is a multifunctional enzyme that plays a crucial role in viral RNA capping, including methyltransferase (MTase) and guanylyltransferase (GTase) activities, making it a key target for antiviral inhibitors. nih.govnih.gov Reverse genetics studies confirmed that specific mutations in nsP1 were responsible for the observed resistance to the compounds. asm.orgnih.gov
Sequencing of the resistant CHIKV strains revealed a consistent pattern of mutations within the nsP1 gene. asm.org Specifically, a combination of two amino acid substitutions, glycine (B1666218) to arginine at position 230 (G230R) and lysine (B10760008) to glutamic acid at position 299 (K299E), was identified as conferring resistance to the compounds. asm.orgasm.orgnih.govnih.gov Reverse genetics studies, where these mutations were engineered back into a wild-type virus, confirmed that this pair of mutations was sufficient to cause resistance. asm.orgnih.gov While other mutations were identified during resistance selection, the G230R and K299E combination was consistently linked to high-level resistance. asm.org
To confirm that the identified mutations directly impact the interaction between the drug and the nsP1 enzyme, biochemical assays were performed using purified nsP1 protein. nih.govnih.gov Studies with the related Semliki Forest virus (SFV) nsP1 demonstrated that an oxidized (3'-keto) form of the parent compound directly inhibited the MTase activity of the wild-type (wt) enzyme. asm.orgnih.govnih.gov However, a mutant version of the nsP1 protein containing substitutions equivalent to G230R and K299E (K231R and K299E in SFV) was insensitive to the compound's inhibitory effects. asm.orgnih.gov This provides direct evidence that these specific mutations alter the enzyme in such a way that it is no longer effectively targeted by the inhibitor, while both the wild-type and resistant mutant enzymes remained equally sensitive to the inhibitory effects of S-adenosylhomocysteine (SAH). nih.govnih.gov
Cross-Resistance Profiling with Chemically Distinct Antiviral Agents
To determine if the resistance conferred by the G230R and K299E mutations was specific to the FHA/FHNA class of compounds, cross-resistance studies were conducted. asm.orgnih.gov The mutant virus (rCHIKVG230R+K299E) was tested for its sensitivity to unrelated CHIKV inhibitors, such as mycophenolic acid (MPA) and 6-azauridine. asm.orgnih.gov These compounds have different mechanisms of action, targeting cellular enzymes like IMP dehydrogenase and orotidylic acid decarboxylase, respectively. asm.orgnih.gov
The results showed that the mutant virus exhibited minimal cross-resistance to either MPA or 6-azauridine, with only a one- to four-fold increase in resistance compared to the wild-type virus. nih.gov This analysis indicated that the G230R and K299E mutations cause a specific resistance to the FHA/FHNA series of compounds. asm.org In contrast, a different nsP1 mutant, rCHIKVR171Q, showed cross-resistance to MPA, suggesting its resistance mechanism is less specific. asm.org
| Viral Strain | Mutations in nsP1 | Fold Resistance vs. FHNA | Fold Resistance vs. Mycophenolic Acid (MPA) | Fold Resistance vs. 6-Azauridine |
|---|---|---|---|---|
| rCHIKV wt | None (Wild-Type) | 1 | 1 | 1 |
| rCHIKVG230R+K299E | G230R, K299E | >40 | 1-4 | 1-4 |
| rCHIKVR171Q | R171Q | 3 | >3 | - |
Data synthesized from research findings. asm.orgnih.gov Fold resistance is calculated as the EC50 of the mutant virus divided by the EC50 of the wild-type (wt) virus.
Implications for Understanding Viral Evolution and Future Antiviral Strategies
The study of resistance mechanisms for this compound provides crucial insights into viral evolution under drug pressure and informs future antiviral strategies. The identification of nsP1 as the direct target confirms its role as a druggable viral protein for alphaviruses. nih.govkorea.ac.kr
Furthermore, mapping resistance mutations helps to functionally characterize different classes of nsP1 inhibitors. nih.gov Cross-resistance assays have shown that inhibitors from the FHA/FHNA series have a different mode of action compared to other nsP1 inhibitor series, such as the MADTP and CHVB series. nih.govnih.gov Molecular docking studies suggest that these different classes of compounds bind to distinct pockets on the nsP1 protein. nih.govnih.gov The FHA/FHNA series is predicted to bind to a secondary pocket, whereas others may bind at the S-adenosylmethionine (SAM)-binding site. nih.govnih.gov
This knowledge is vital for the rational design of new inhibitors and the development of combination therapies. Using two or more drugs that target different sites on the same viral protein could create a higher genetic barrier to resistance, potentially prolonging the effectiveness of the treatment. Understanding the key molecular determinants of drug resistance will aid in selecting the most promising antiviral agents for clinical development. asm.org
Advanced Research Directions and Translational Perspectives
Development of Novel Prodrug Strategies for Optimized Delivery and Efficacy
The development of 6'-ß-fluoro-homoaristeromycin itself represents a strategic molecular modification aimed at overcoming the limitations of earlier carbocyclic nucleoside analogues like aristeromycin (B1667592). nih.govnih.gov While not a prodrug in the classic sense of requiring metabolic activation to its therapeutic form, its design incorporates principles central to prodrug strategies: enhancing the therapeutic profile by minimizing host cell toxicity. nih.gov
A significant issue with parent compounds like aristeromycin is substantial cytotoxicity, which is attributed to their 5'-phosphorylation by cellular kinases. nih.govnih.gov To circumvent this, this compound was engineered with a one-carbon homologation at the 5'-position. nih.gov This structural alteration effectively prevents the 5'-hydroxyl group from being phosphorylated by host cell enzymes. nih.gov The success of this strategy is demonstrated by the compound's potent antiviral activity against Chikungunya virus (CHIKV), with a 50% effective concentration (EC50) of 0.12 μM, while showing no noticeable cytotoxicity at concentrations up to 250 μM. nih.govnih.gov This results in a high selectivity index (SI) of over 2083, indicating a wide therapeutic window. nih.gov
This design approach, which intentionally blocks a metabolic pathway leading to toxicity while preserving the desired therapeutic action, is a key concept in advanced drug design. nih.gov Future research in this area could explore more traditional prodrug approaches, such as esterification or other modifications, to further optimize the pharmacokinetic properties of this compound for targeted delivery to specific tissues or cell types, thereby potentially enhancing its efficacy even further.
Exploration of Broader Antiviral Spectrum for Related Pathogens
Research has established this compound as a potent inhibitor of specific alphaviruses. asm.orgnih.gov Extensive cell culture-based screening has demonstrated its strong activity against Chikungunya virus (CHIKV) and Semliki Forest virus (SFV), with EC50 values in the nanomolar range. nih.govnih.gov This targeted efficacy highlights its potential as a specialized therapeutic agent for diseases caused by these pathogens.
However, its antiviral effect appears to be narrowly focused on the alphavirus genus. nih.govnih.gov Studies have shown that this compound does not inhibit the replication of other RNA viruses. nih.gov Specifically, it was found to be inactive against severe acute respiratory syndrome coronavirus (SARS-CoV), Middle East respiratory syndrome coronavirus (MERS-CoV), and Zika virus (ZIKV). nih.govnih.gov This specificity suggests that its mechanism of action is highly tailored to a molecular target unique to alphaviruses. nih.gov
The exploration of its activity against a wider range of alphaviruses, such as Sindbis virus (SINV) and Venezuelan Equine Encephalitis virus (VEEV), is a logical next step to fully define its therapeutic potential within this viral family. asm.orgbiorxiv.org
| Virus Family | Virus | Antiviral Activity (EC50) | Cytotoxicity (CC50) | Selectivity Index (SI) |
|---|---|---|---|---|
| Togaviridae (Alphavirus) | Chikungunya virus (CHIKV) | 0.12 µM | > 250 µM | > 2083 |
| Togaviridae (Alphavirus) | Semliki Forest virus (SFV) | Potent (nM range) | Non-toxic concentrations | High |
| Coronaviridae | SARS-CoV | Inactive | N/A | N/A |
| Coronaviridae | MERS-CoV | Inactive | N/A | N/A |
| Flaviviridae | Zika virus (ZIKV) | Inactive | N/A | N/A |
Utilization of this compound as a Biochemical Probe for nsP1 Function
A pivotal discovery in the study of this compound (FHA) is its direct action on the viral nonstructural protein 1 (nsP1). nih.govasm.org Although the compound and its analogues were initially designed to inhibit the host enzyme S-adenosyl-l-homocysteine (SAH) hydrolase, subsequent research revealed that its potent anti-alphavirus activity stems from a different mechanism. asm.orgnih.gov This has made FHA an invaluable biochemical tool for dissecting the function of nsP1.
Studies have demonstrated that FHA and the related compound 6'-fluoro-homoneplanocin A (FHNA) inhibit the methyltransferase (MTase) activity of nsP1, which is essential for capping the 5' end of the viral RNA. nih.govmdpi.comasm.org This capping process is critical for the stability of the viral genome and its translation into viral proteins. The direct inhibition of nsP1's MTase activity, rather than an indirect effect through the host SAH hydrolase, was confirmed through enzymatic assays using purified nsP1. asm.orgasm.org
Furthermore, the use of these compounds in resistance selection studies has helped to map the functional landscape of nsP1. asm.org The emergence of resistance to FHNA was linked to a combination of two specific point mutations in the nsP1 protein (G230R and K299E in CHIKV). asm.orgmdpi.com This finding not only confirms nsP1 as the direct target but also identifies key residues involved in the compound's binding or inhibitory action, providing a deeper understanding of the nsP1 enzymatic pocket and its function in viral replication.
| Compound | Target Enzyme | Inhibitory Activity (IC50) |
|---|---|---|
| This compound (3a) | SAH Hydrolase | 0.36 µM |
| Analogue (3b) | SAH Hydrolase | 0.37 µM |
| This compound (FHA) | Alphavirus nsP1 MTase | Direct Inhibition Confirmed |
Note: While both compounds 3a and 3b inhibited SAH hydrolase similarly, only 3a (this compound) displayed potent anti-CHIKV activity, suggesting the antiviral action is independent of SAH hydrolase inhibition. nih.govnih.gov
Integration with Computational Drug Discovery and AI-Driven Target Validation Platforms
The specific and potent action of this compound against the alphavirus nsP1 protein makes it an excellent candidate for further development using computational and artificial intelligence (AI) platforms. frontiersin.org While initial discovery was based on rational chemical synthesis, these advanced digital tools can now accelerate the next phases of research.
Computational approaches can be employed in several ways:
Molecular Docking and Simulation: As demonstrated with related compounds, docking studies can be performed to build detailed models of how this compound binds to the nsP1 methyltransferase domain. asm.org Molecular dynamic simulations can further clarify the stability of this interaction and the conformational changes involved, guiding the design of second-generation inhibitors with improved affinity and specificity. frontiersin.org
AI-Driven Screening: Machine learning (ML) algorithms can be trained on the structural features of this compound and other known nsP1 inhibitors. univ-grenoble-alpes.frcollaborationspharma.com These models can then be used to screen vast virtual libraries of chemical compounds to identify novel scaffolds that are predicted to have similar or superior inhibitory activity against nsP1. collaborationspharma.com
Target Validation and Resistance Prediction: AI can analyze viral genome sequences from different alphaviruses to predict the conservation of the nsP1 drug-binding site. This can help validate nsP1 as a broad-spectrum alphavirus target and predict which viral species are most likely to be susceptible. frontiersin.org Furthermore, computational models can predict mutations that are likely to confer resistance, allowing for proactive design of inhibitors that are less susceptible to viral escape. univ-grenoble-alpes.fr
The integration of these in silico methods offers a path to rapidly optimize the development of this compound-based antivirals, reducing the time and cost associated with traditional laboratory-based discovery pipelines. frontiersin.org
Potential for Combination Therapies with Complementary Mechanisms of Action
The high potency and specific mechanism of action of this compound make it a strong candidate for inclusion in combination antiviral therapies. biorxiv.org Combining drugs that target different stages of the viral life cycle is a clinically proven strategy to enhance efficacy, reduce the likelihood of developing drug-resistant strains, and achieve synergistic effects. biorxiv.orgbiorxiv.org
Given that this compound targets the viral nsP1 capping enzyme, it could be logically paired with direct-acting antivirals that have complementary mechanisms. mdpi.com A primary class of candidates for combination therapy would be nucleoside/nucleotide analogues that inhibit the viral RNA-dependent RNA polymerase (RdRp), which is responsible for replicating the viral genome. Examples of such drugs being explored for alphaviruses include favipiravir, molnupiravir, and sofosbuvir. biorxiv.org
A combination regimen could simultaneously disrupt both viral RNA capping (via this compound) and RNA synthesis (via an RdRp inhibitor). This dual-pronged attack would place significant pressure on the virus, making it much more difficult for resistance to emerge. biorxiv.orgbiorxiv.org Future preclinical studies should evaluate the in vitro and in vivo efficacy of combining this compound with various polymerase inhibitors to identify synergistic or additive interactions against CHIKV and other pathogenic alphaviruses. biorxiv.org
Q & A
Q. What synthetic routes are recommended for 6'-ß-fluoro-homoaristeromycin, and how is purity validated?
The synthesis typically involves Mitsunobu coupling of fluorinated cyclopentanol derivatives with adenine analogs, as adapted from carbocyclic nucleoside methodologies. For example, fluoromethylcyclopentanol intermediates are coupled with N⁶-protected adenine under Mitsunobu conditions . Post-synthesis, purity is validated via HPLC (using C18 columns with UV detection at 260 nm) and mass spectrometry (ESI-MS). Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity, particularly the β-fluoro substitution and carbocyclic ring conformation .
Q. Which in vitro assays are standard for evaluating this compound’s antiviral activity?
Standard assays include:
- Plaque reduction assays : Quantify viral titer reduction in CHIKV-infected Vero cells, with EC₅₀ values calculated using non-linear regression .
- Cytotoxicity assays : Measure compound safety via MTT or CellTiter-Glo in uninfected cells to determine selectivity indices (CC₅₀/EC₅₀) .
- Time-of-addition studies : Identify the viral replication phase targeted by comparing pre-/post-infection treatment efficacy .
Q. How is this compound characterized for stability and solubility in preclinical studies?
- Stability : Assessed under physiological conditions (pH 7.4, 37°C) using LC-MS to detect degradation products over 24–72 hours .
- Solubility : Determined via shake-flask method in PBS or DMSO, with quantification by UV-spectroscopy. LogP values are calculated to predict membrane permeability .
Advanced Research Questions
Q. How can researchers confirm nsP1 as the direct target of this compound?
- Biochemical assays : Monitor inhibition of nsP1’s methyltransferase activity using ³²P-labeled GTP in m⁷GMP-nsP1 covalent intermediate formation assays .
- Resistance profiling : Generate CHIKV escape mutants via serial passaging under sublethal drug pressure. Sequencing nsP1 mutations (e.g., T176I) confirms target engagement .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and purified nsP1 .
Q. What strategies resolve contradictions in efficacy data across CHIKV strains or experimental models?
- Strain-specific profiling : Compare EC₅₀ values against clinical isolates (e.g., Asian vs. East/Central/South African lineages) in primary human fibroblasts and Vero cells .
- Host factor analysis : Use siRNA knockdowns to identify cellular proteins (e.g., SAM hydrolase) that modulate compound activity, addressing variability in cell-type responses .
Q. How can researchers investigate resistance mechanisms to this compound?
- Serial passaging : Expose CHIKV to incremental compound concentrations over 10–20 passages. Phenotypic resistance is confirmed via plaque assays, while whole-genome sequencing identifies nsP1 mutations (e.g., F284L) .
- Fitness cost assays : Compare replication kinetics of resistant mutants vs. wild-type in absence of drug .
Q. What methodologies support structure-activity relationship (SAR) studies of the fluoro substituent?
- Analog synthesis : Replace the β-fluoro group with Cl, Br, or H to compare antiviral potency and selectivity .
- Molecular docking : Model interactions between fluoro-substituted analogs and nsP1’s active site (e.g., SAM-binding pocket) using AutoDock Vina .
Q. How can multi-target approaches enhance this compound’s antiviral profile?
- Combination therapy screens : Test synergy with ribavirin or IFN-α using Chou-Talalay analysis (combination index <1 indicates synergy) .
- Transcriptomics : Perform RNA-seq on treated cells to identify off-target effects (e.g., host immune pathways) that complement nsP1 inhibition .
Methodological Guidance
- Data validation : Ensure EC₅₀/CC₅₀ values are derived from ≥3 biological replicates with SEM ≤15% .
- Ethical reporting : Disclose conflicts of interest and adhere to ICH guidelines for preclinical data reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
